Cas no 1555-66-4 (N,N-Bis(2-cyanoethyl)aniline)

N,N-Bis(2-cyanoethyl)aniline structure
Nome del prodotto:N,N-Bis(2-cyanoethyl)aniline
N,N-Bis(2-cyanoethyl)aniline Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3,3'-(Phenylazanediyl)dipropanenitrile
- N,N-Bis(cyanoethyl)aniline
- 3-[N-(2-cyanoethyl)anilino]propanenitrile
- N,N-Bis(2-cyanoethyl)aniline
- 3,3'-(Phenylimino)dipropionitrile
- 3,3'-Phenylimino-di-propionitril
- bis-2-cyanoethyl aniline
- 3,3'-(Phenylimino)bispropiononitrile
- Bis(2-cyanoethyl)phenylamine
- NN-Bis(2-cyanoethyl)aniline
- CS-0217123
- Aniline, N,N-bis(2-cyanoethyl)-
- N,N-Bis-cyanoethylaniline
- NS00025050
- 3-[(2-cyanoethyl)(phenyl)amino]propanenitrile
- (.beta.-Cyanoethyl)benzylamine
- N,N-Dicyanoethylaniline
- MFCD00019855
- Aniline,N-bis(2-cyanoethyl)-
- DTXSID7061774
- AKOS000208290
- N,N-Bis(.beta.-cyanoethyl)aniline
- Propionitrile,3'-(phenylimino)di-
- EN300-68284
- SCHEMBL2323987
- Propionitrile, 3,3'-(phenylimino)di-
- NSC 108353
- N-N-Bis(cyanoethyl)aniline
- InChI=1/C12H13N3/c13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,10-11H
- EINECS 216-306-4
- NSC-108353
- FT-0633661
- Propanenitrile,3'-(phenylimino)bis-
- W-108017
- AC-11087
- (beta-Cyanoethyl)benzylamine
- Z138791656
- 1555-66-4
- Aniline,N-dicyanoethyl-
- NSC108353
- Propanenitrile, 3,3'-(phenylimino)bis-
- Aniline, N,N-dicyanoethyl-
- DB-043274
- DTXCID3035008
- Propionitrile, 3,3'-(phenylimino)di-(8CI)
- 216-306-4
-
- MDL: MFCD00019855
- Inchi: 1S/C12H13N3/c13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,10-11H2
- Chiave InChI: NSVHSAUVIFTVPN-UHFFFAOYSA-N
- Sorrisi: C1=CC=C(C=C1)N(CCC#N)CCC#N
Proprietà calcolate
- Massa esatta: 199.11100
- Massa monoisotopica: 199.111
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 5
- Complessità: 241
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: niente
- Carica superficiale: 0
- Superficie polare topologica: 50.8A^2
- XLogP3: 1.4
Proprietà sperimentali
- Colore/forma: Polvere cristallina bianca.
- Densità: 1.0222 (rough estimate)
- Punto di fusione: 80-88 ºC
- Punto di ebollizione: 326.78°C (rough estimate)
- Punto di infiammabilità: 189°C
- Indice di rifrazione: 1.5680 (estimate)
- PSA: 50.82000
- LogP: 2.32036
- Solubilità: Solubile in solvente organico \ acido diluito \ alcali diluito, insolubile in acqua
N,N-Bis(2-cyanoethyl)aniline Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-68284-0.25g |
3-[(2-cyanoethyl)(phenyl)amino]propanenitrile |
1555-66-4 | 95.0% | 0.25g |
$37.0 | 2025-03-21 | |
Enamine | EN300-68284-0.5g |
3-[(2-cyanoethyl)(phenyl)amino]propanenitrile |
1555-66-4 | 95.0% | 0.5g |
$58.0 | 2025-03-21 | |
Enamine | EN300-68284-5.0g |
3-[(2-cyanoethyl)(phenyl)amino]propanenitrile |
1555-66-4 | 95.0% | 5.0g |
$113.0 | 2025-03-21 | |
Enamine | EN300-68284-10.0g |
3-[(2-cyanoethyl)(phenyl)amino]propanenitrile |
1555-66-4 | 95.0% | 10.0g |
$203.0 | 2025-03-21 | |
abcr | AB357755-5 g |
3,3'-(Phenylimino)dipropionitrile, 96%; . |
1555-66-4 | 96% | 5 g |
€124.70 | 2023-07-19 | |
abcr | AB357755-25 g |
3,3'-(Phenylimino)dipropionitrile, 96%; . |
1555-66-4 | 96% | 25 g |
€364.60 | 2023-07-19 | |
Aaron | AR001ONQ-50mg |
Propanenitrile, 3,3'-(phenylimino)bis- |
1555-66-4 | 95% | 50mg |
$52.00 | 2025-04-03 | |
Aaron | AR001ONQ-100mg |
Propanenitrile, 3,3'-(phenylimino)bis- |
1555-66-4 | 95% | 100mg |
$61.00 | 2025-04-03 | |
Aaron | AR001ONQ-1g |
Propanenitrile, 3,3'-(phenylimino)bis- |
1555-66-4 | 95% | 1g |
$129.00 | 2025-02-13 | |
Aaron | AR001ONQ-5g |
Propanenitrile, 3,3'-(phenylimino)bis- |
1555-66-4 | 95% | 5g |
$181.00 | 2023-12-15 |
N,N-Bis(2-cyanoethyl)aniline Letteratura correlata
-
1. 420. The structure and properties of certain polycyclic indolo- and quinolino-derivatives. Part II. Derivatives of 1-ketojulolidineFrederick G. Mann,Bryan B. Smith J. Chem. Soc. 1951 1898
1555-66-4 (N,N-Bis(2-cyanoethyl)aniline) Prodotti correlati
- 148-87-8(3-(Ethylphenylamino)propanenitrile)
- 1075-76-9(3-Anilinopropionitrile)
- 94-34-8(N-(2-Cyanoethyl)-N-methylaniline)
- 61852-40-2(3-(Butyl(phenyl)amino)propanenitrile)
- 1011370-99-2(methyl 1-(4-chlorophenyl)methyl-6-cyclopropyl-3-methyl-1H-pyrazolo3,4-bpyridine-4-carboxylate)
- 1160245-61-3(1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole])
- 2307784-95-6(oxalic acid;(2R,3S)-2-phenyloxetan-3-amine)
- 1378569-84-6(methyl 2-amino-3-methylbut-3-enoate)
- 2172054-85-0(3-(3-amino-1-methyl-5-oxopyrrolidin-2-yl)benzoic acid)
- 2580203-60-5(tert-butyl 4-hydroxy-2-2-(trifluoromethyl)phenylpyrrolidine-1-carboxylate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1555-66-4)N,N-Bis(2-cyanoethyl)aniline

Purezza:99%/99%/99%
Quantità:2g/10g/10000mg
Prezzo ($):156.0/336.0/336.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:1555-66-4)N,N-dicyanoethylaniline

Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta